1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol
Description
1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol is a cyclobutane-derived compound featuring an aminomethyl substituent on the cyclobutyl ring and a 2,2-dimethoxy ethanol moiety.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2,2-dimethoxyethanol |
InChI |
InChI=1S/C9H19NO3/c1-12-8(13-2)7(11)9(6-10)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
OSDXZBUTQJMBQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C1(CCC1)CN)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol typically involves the reaction of cyclobutyl derivatives with aminomethyl and dimethoxyethanol groups under controlled conditions. Specific synthetic routes may include:
Cyclobutylation: Introduction of the cyclobutyl ring through cyclization reactions.
Aminomethylation: Addition of the aminomethyl group using reagents such as formaldehyde and ammonia.
Dimethoxyethanol Addition: Incorporation of the dimethoxyethanol moiety through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted cyclobutyl derivatives.
Scientific Research Applications
1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol involves its interaction with molecular targets and pathways. The aminomethyl group may facilitate binding to specific receptors or enzymes, while the cyclobutyl ring and dimethoxyethanol moiety contribute to its overall stability and reactivity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Target Compound | C₈H₁₇NO₃* | ~175.23 | Not Provided | Aminomethylcyclobutyl + 2,2-dimethoxy ethanol |
| 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol | C₁₃H₂₀O₂ | 189.61 | EN300-384463 | Cyclobutanol core, aminomethylcyclobutyl |
| 2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl | C₇H₁₄ClNO₂ | 179.65 | 223425-82-9 | Acetic acid group, hydrochloride salt |
| 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol | C₈H₁₇NO₂ | 159.23 | 1855503-47-7 | 2-Methylcyclobutyl, ethan-1-ol chain |
| 2-(1-Aminocyclobutyl)ethan-1-ol | C₆H₁₃NO | 115.17 | 1132814-49-3 | Simpler ethanol chain, no methoxy groups |
*Calculated based on IUPAC name.
Key Observations :
- The target compound’s dimethoxy groups distinguish it from hydroxylated analogs like 2-(1-aminocyclobutyl)ethan-1-ol, likely reducing hydrogen-bonding capacity and increasing solubility in non-polar solvents .
- Compared to 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol (C₁₃H₂₀O₂), the target has a smaller molecular weight but retains the aminomethylcyclobutyl motif, which is critical for binding in receptor-targeted applications .
Q & A
Q. What are the established synthetic routes for 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves a multi-step approach:
- Step 1: Cyclobutane precursors (e.g., cyclobutylamine derivatives) are functionalized with an aminomethyl group via reductive amination or nucleophilic substitution .
- Step 2: Introduction of the dimethoxyethanol moiety through alkoxylation or etherification under acidic or basic conditions. Elevated temperatures (80–120°C) and catalysts like palladium or boron trifluoride are often required to ensure regioselectivity .
- Purification: Column chromatography or recrystallization is used to isolate the product. Yield optimization hinges on precise stoichiometric ratios and inert atmosphere maintenance to prevent oxidation .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- NMR Spectroscopy: H and C NMR confirm the cyclobutyl ring, aminomethyl group, and dimethoxyethanol substituents. Key signals include δ 3.2–3.5 ppm (methoxy groups) and δ 1.5–2.2 ppm (cyclobutyl protons) .
- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for verifying the spatial arrangement of the aminomethyl and dimethoxy groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHNO) with <2 ppm mass accuracy .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature: Stable at −20°C for long-term storage but degrades above 40°C, forming cyclobutane byproducts via ring-opening reactions .
- Light Sensitivity: UV exposure induces oxidation of the aminomethyl group; amber glassware is recommended .
- Solvent Compatibility: Stable in anhydrous DMSO or ethanol but hydrolyzes in aqueous acidic/basic media .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the compound’s pharmacological activity across studies?
- In vitro vs. In vivo Models: Discrepancies may arise from metabolic differences (e.g., hepatic clearance in vivo) or assay-specific parameters (e.g., protein binding in vitro). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Dose-Response Analysis: Nonlinear pharmacokinetics due to cyclobutane ring strain may explain efficacy variations. Conduct PK/PD modeling to identify optimal dosing ranges .
Q. What strategies are recommended for optimizing enantioselective synthesis of this compound?
- Chiral Catalysts: Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to introduce stereocenters. For example, (R,R)-Salen-Co complexes achieve >90% enantiomeric excess (ee) in cyclopropane derivatives .
- Dynamic Kinetic Resolution: Combine lipases (e.g., CAL-B) with racemization catalysts to convert undesired enantiomers during synthesis .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) or receptors. Key interactions include hydrogen bonding between the dimethoxy groups and catalytic residues .
- MD Simulations: Assess conformational flexibility of the cyclobutyl ring under physiological conditions. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .
Q. What advanced chromatographic methods resolve co-eluting impurities in the compound?
- HPLC-MS with Chiral Columns: Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IA) to separate stereoisomers. Gradient elution (acetonitrile/water with 0.1% formic acid) enhances resolution .
- 2D-LC (LC×LC): Couple ion-exchange with reversed-phase chromatography to detect trace impurities (<0.1%) from synthetic byproducts .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Spill Management: Neutralize spills with activated carbon or vermiculite. Avoid water to prevent hydrolysis .
- Waste Disposal: Incinerate at >1000°C or treat with oxidizing agents (e.g., potassium permanganate) to degrade amine byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
